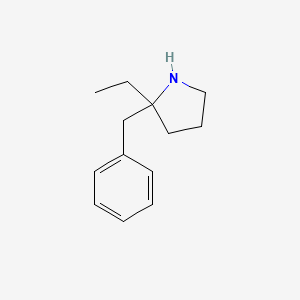

2-Benzyl-2-ethylpyrrolidine

Description

2-Benzyl-2-ethylpyrrolidine (CAS 1105190-43-9) is a pyrrolidine derivative with a benzyl and ethyl group substituted at the 2-position of the five-membered heterocyclic ring. Its hydrochloride salt (CAS 1955547-96-2) has a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . The compound’s SMILES structure (CCC1(CC2=CC=CC=C2)NCCC1.[H]Cl) highlights the branched ethyl and benzyl moieties, which confer steric bulk and influence physicochemical properties such as lipophilicity and solubility .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-benzyl-2-ethylpyrrolidine |

InChI |

InChI=1S/C13H19N/c1-2-13(9-6-10-14-13)11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

InChI Key |

DDZOXKHVZSVUPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-ethylpyrrolidine typically involves the reaction of benzyl chloride with 2-ethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production of 2-Benzyl-2-ethylpyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-ethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-2-ethylpyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2-Benzyl-2-ethylpyrrolidine with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Features |

|---|---|---|---|---|---|---|

| 2-Benzyl-2-ethylpyrrolidine | 1105190-43-9 | C₁₃H₁₉N | 189.30 | Ethyl, benzyl (C2) | 95% | Discontinued; high steric bulk |

| 2-(3-Methoxyphenyl)pyrrolidine | BD17366 | C₁₁H₁₅NO | 177.25 | 3-Methoxyphenyl (C2) | 98% | Aromatic methoxy group |

| (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine | N/A | C₁₃H₁₉NO₂ | 221.30 | 3,4-Dimethoxybenzyl (C2) | N/A | Dual methoxy groups; chiral center |

| 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine | 1355219-96-3 | C₁₈H₂₁NO | 267.37 | Benzyl (C1), 2-methoxyphenyl (C2) | N/A | Substitutions at C1 and C2 |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | 96293-17-3 | C₂₅H₂₄N₂O₂ | 384.48 | Benzoylphenyl carboxamide | 98% | Extended aromatic system |

Key Observations:

- Substitution Patterns : Unlike analogs with substitutions at C1 (e.g., 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine), 2-Benzyl-2-ethylpyrrolidine features dual alkyl/aryl groups at C2, reducing ring flexibility and increasing steric hindrance .

- Molecular Weight : The carboxamide derivative (384.48 g/mol) has significantly higher molecular weight due to its extended aromatic system, which may enhance receptor binding but reduce bioavailability .

- Chirality : Compounds like (S)-2-(3,4-dimethoxybenzyl)pyrrolidine exhibit stereochemical specificity, a critical factor in pharmacological activity .

1-Acyl-2-Benzylpyrrolidines as Orexin Receptor Antagonists

The (S)-2-(3,4-dimethoxybenzyl)pyrrolidine scaffold (e.g., compound 11 in ) demonstrates potent dual orexin receptor antagonism ([M+H]+ = 419.13; LC-HRMS confirmed), attributed to the dimethoxybenzyl group’s electron-rich aromatic system .

Carboxamide Derivatives

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3) incorporates a carboxamide linker, enabling hydrogen bonding with biological targets. Its molecular weight (384.48 g/mol) exceeds 2-Benzyl-2-ethylpyrrolidine’s, suggesting divergent applications in drug discovery .

Spectral and Analytical Data

- 2-Benzyl-2-ethylpyrrolidine Hydrochloride : Characterized via NMR and MS, though specific data are unavailable in the evidence. Its hydrochloride salt likely improves crystallinity for X-ray analysis .

- Carboxamide Analogs: notes rigorous characterization (NMR, IR, MS), ensuring structural fidelity for pharmacological studies.

Biological Activity

2-Benzyl-2-ethylpyrrolidine is a chemical compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H20N

- Molecular Weight : 192.31 g/mol

- IUPAC Name : 2-benzyl-2-ethylpyrrolidine

- CAS Number : 1955547-96-2

The compound consists of a pyrrolidine ring substituted with both benzyl and ethyl groups, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 2-Benzyl-2-ethylpyrrolidine typically involves the reaction of 2-ethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. Purification methods include recrystallization or column chromatography, while industrial production may utilize continuous flow reactions for efficiency.

The biological activity of 2-Benzyl-2-ethylpyrrolidine is attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, influencing numerous biological pathways. Specific pathways affected may vary based on the context of use.

Antioxidant Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. For instance, related compounds have demonstrated high interaction with DPPH radicals, showcasing their potential as effective antioxidants .

Case Studies

- Antioxidant Studies : In a comparative study, various pyrrolidine derivatives were tested for their ability to scavenge free radicals. Results showed that certain substitutions on the pyrrolidine ring significantly enhanced antioxidant activity, suggesting that 2-benzyl-2-ethylpyrrolidine could exhibit similar effects due to its structural features .

- Enzyme Inhibition : Research has indicated that related compounds can inhibit enzymes involved in oxidative stress pathways, which are crucial in various diseases such as cancer and neurodegenerative disorders. The specific inhibition mechanism is believed to involve competitive binding to enzyme active sites.

Comparison with Similar Compounds

A comparison between 2-Benzyl-2-ethylpyrrolidine and other pyrrolidine derivatives reveals important distinctions in their biological activities:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Benzyl-2-ethylpyrrolidine | Benzyl and ethyl substitution | Potential antioxidant, enzyme inhibitor |

| 2-Benzylpyrrolidine | Lacks ethyl group | Lower reactivity |

| 2-Ethylpyrrolidine | Lacks benzyl group | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.